molecular formula C16H24N4O3 B2409048 Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate CAS No. 2416235-30-6

Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate

Cat. No. B2409048
CAS RN: 2416235-30-6
M. Wt: 320.393
InChI Key: SAGQSCMQFCBKNQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 2416235-30-6 . It has a molecular weight of 320.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)14(21)18-13-6-4-5-12(17)11-13/h4-6,11H,7-10,17H2,1-3H3,(H,18,21) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 320.39 . The InChI Code is 1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)14(21)18-13-6-4-5-12(17)11-13/h4-6,11H,7-10,17H2,1-3H3,(H,18,21) .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives of tert-butyl piperazine-carboxylate compounds. For instance, Sanjeevarayappa et al. (2015) synthesized a compound through a condensation reaction, characterized it using spectroscopic techniques, and confirmed its structure with X-ray diffraction data, highlighting its potential in generating three-dimensional architectures through weak intermolecular interactions (Sanjeevarayappa et al., 2015). Similarly, Yang et al. (2021) described the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, emphasizing its confirmation by FT-IR, NMR spectroscopy, and X-ray diffraction, and investigated its stability and molecular conformations using density functional theory (Yang et al., 2021).

Biological Evaluation

Compounds synthesized from tert-butyl piperazine-carboxylate have been evaluated for their biological activities. The study by Sanjeevarayappa et al. (2015) found that the synthesized compound exhibited moderate anthelmintic activity and poor antibacterial activity, indicating its potential for further exploration in medicinal chemistry (Sanjeevarayappa et al., 2015).

Material Science Applications

In the field of material science, novel tert-butyl piperazine-carboxylate derivatives have been investigated for their anticorrosive properties. Praveen et al. (2021) synthesized a heterocyclic compound and evaluated its efficacy as a corrosion inhibitor for carbon steel in a corrosive medium, demonstrating high inhibition efficiency and potential applications in protecting industrial materials (Praveen et al., 2021).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The compound is a versatile chemical that finds application in diverse scientific research. Its unique properties make it a valuable tool for drug discovery, materials science, and chemical synthesis. It could potentially be used in the synthesis of several novel organic compounds .

properties

IUPAC Name

tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)14(21)18-13-6-4-5-12(17)11-13/h4-6,11H,7-10,17H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGQSCMQFCBKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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